N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzo[d][1,3]dioxole-5-carboxamide moiety and a thioether-linked azepan-1-yl acetyl group.
Properties
IUPAC Name |
N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S2/c23-15(22-7-3-1-2-4-8-22)10-27-18-21-20-17(28-18)19-16(24)12-5-6-13-14(9-12)26-11-25-13/h5-6,9H,1-4,7-8,10-11H2,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAIMFYMVOEUFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action.
Structural Characteristics
The compound features a unique structure integrating several pharmacophores:
- Thiadiazole ring : Known for diverse applications in medicinal chemistry.
- Azepan moiety : Contributes to the compound's biological interactions.
- Benzo[d][1,3]dioxole : Enhances the compound's potential as a ligand.
These structural elements are significant in determining the compound's reactivity and biological activity.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance:
The mechanisms underlying the anticancer activity include:
- Inhibition of Cancer Cell Proliferation : The compound has shown significant inhibition of cancer cell growth in vitro.
- Apoptosis Induction : Flow cytometry analyses indicate that the compound may induce apoptosis in cancer cells, blocking the cell cycle at the sub-G1 phase.
- Molecular Docking Studies : These studies suggest that the compound binds effectively to key biological targets such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which play critical roles in tumor growth and angiogenesis.
Antimicrobial Activity
Compounds with similar structural features have exhibited promising antimicrobial properties. The thiadiazole derivatives are particularly noted for their efficacy against various microbial strains, suggesting that this compound may also possess significant antimicrobial activity. Further studies are required to quantify these effects and explore the underlying mechanisms.
Case Studies and Research Findings
Several research articles have reported on the synthesis and biological evaluation of thiadiazole derivatives similar to this compound:
- Synthesis of Thiadiazole Derivatives : A study synthesized various thiadiazole derivatives and evaluated their cytotoxic effects against multiple cancer cell lines. The findings indicated that compounds with certain substitutions on the thiadiazole ring exhibited enhanced anticancer activity compared to standard treatments like doxorubicin .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how different substituents on the thiadiazole ring influence biological activity, leading to the identification of more potent derivatives .
- Pharmacological Assessment : In vivo studies have been conducted to assess the safety profiles and therapeutic potential of these compounds. For example, acute oral toxicity tests indicated favorable safety margins for certain derivatives, supporting their further development as therapeutic agents .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Compounds derived from thiadiazole structures have shown potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). Specific derivatives demonstrated IC50 values lower than that of established drugs like sorafenib .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5d | HeLa | 0.37 |
| 5g | HeLa | 0.73 |
| 5k | HeLa | 0.95 |
| Sorafenib | HeLa | 7.91 |
These results suggest that modifications to the thiadiazole structure can enhance anticancer activity significantly.
Antimicrobial Activity
Thiadiazole derivatives have also been explored for their antimicrobial properties. The unique structural features of this compound suggest potential efficacy against various pathogens. Research indicates that compounds with similar scaffolds have demonstrated activity against bacteria and fungi .
Neuroprotective Effects
There is growing interest in the neuroprotective capabilities of compounds containing thiadiazole moieties. Preliminary studies suggest that these compounds may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's . The multitarget-directed ligand approach has been effective in designing such compounds.
Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Core
- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e): Substituents: 4-Chlorobenzylthio and phenoxyacetamide. Physical Properties: Yield 74%, melting point 132–134°C. Key Difference: Lacks the benzo[d][1,3]dioxole and azepane groups, reducing structural complexity compared to the target compound .
- 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5p): Substituents: Benzo[d][1,3]dioxole-5-yloxy and methylthio. Physical Properties: Yield 78%, melting point 171–172°C.
Azepane vs. Piperidine Derivatives
Benzo[d]oxazole vs. Benzo[d][1,3]dioxole Derivatives
- 2-(Benzo[d]oxazol-2-ylthio)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl)acetamide (5l) :
Anticancer Activity
- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y): IC₅₀ Values: 0.084 ± 0.020 mmol L⁻¹ (MCF-7), 0.034 ± 0.008 mmol L⁻¹ (A549). Key Feature: Dual thiadiazole-thioether architecture enhances cytotoxicity. The target compound’s azepane group may similarly modulate activity .
Enzyme Inhibition
- Aromatase Inhibition : Compound 4y also inhibits aromatase (IC₅₀ = 0.062 ± 0.004 mmol L⁻¹), suggesting that thiadiazole derivatives with bulky substituents (e.g., azepane) warrant evaluation for similar enzyme-targeting effects .
Physicochemical Properties
Research Implications
The target compound’s azepane and benzo[d][1,3]dioxole groups distinguish it from analogues with smaller rings (e.g., piperidine) or alternative heterocycles (e.g., oxazole). These structural features may enhance pharmacokinetic properties such as solubility and target binding.
Q & A
Basic: What synthetic strategies are commonly employed for constructing the 1,3,4-thiadiazole core in this compound?
The 1,3,4-thiadiazole moiety is typically synthesized via cyclization reactions. For example, hydrazinecarbothioamide intermediates can undergo iodine-mediated cyclization in the presence of triethylamine and DMF, releasing atomic sulfur (S₈) to form the thiadiazole ring . Key steps include:
- Intermediate preparation : Reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux.
- Cyclization : Using iodine (I₂) as an oxidative agent and triethylamine (Et₃N) as a base in DMF, followed by recrystallization from ethanol for purification.
- Validation : Structural confirmation via ¹H/¹³C NMR spectroscopy to ensure regioselectivity and purity .
Advanced: How can researchers optimize reaction conditions to mitigate low yields during the cyclization step?
Low yields in cyclization often arise from incomplete sulfur elimination or side reactions. Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF enhance iodine’s oxidative capacity, improving cyclization efficiency .
- Stoichiometric adjustments : Increasing iodine equivalents (1.2–1.5 equiv) to drive sulfur elimination, while maintaining Et₃N to neutralize HI byproducts.
- Temperature control : Reflux conditions (80–100°C) balance reaction rate and side-product formation. Post-reaction filtration and recrystallization from ethanol can isolate the product effectively .
Basic: What analytical methods are critical for characterizing this compound’s purity and structure?
- NMR spectroscopy : ¹H NMR confirms proton environments (e.g., azepane NH at δ 8.5–9.5 ppm; benzo[d][1,3]dioxole protons as a singlet near δ 6.1 ppm). ¹³C NMR identifies carbonyl groups (e.g., thiadiazole-linked C=O at ~170 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₉H₂₁N₄O₄S₂: calc. 433.10, obs. 433.09).
- HPLC : Purity assessment using a C18 column with UV detection at 254 nm .
Advanced: What in vitro assays are suitable for evaluating this compound’s antitumor potential?
- Cytotoxicity screening : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare with reference drugs like doxorubicin .
- Mechanistic studies :
Advanced: How should researchers address contradictory data in biological activity studies?
Discrepancies may arise from assay variability or structural analogs. Mitigation strategies:
- Standardized protocols : Use identical cell lines, serum concentrations, and incubation times across studies.
- SAR analysis : Compare substituent effects (e.g., azepane vs. piperidine rings) on activity. For example, azepane’s larger ring may enhance membrane permeability but reduce target affinity .
- Orthogonal validation : Confirm activity via multiple assays (e.g., ATP-based viability and caspase-3 activation assays) .
Basic: What is the pharmacological rationale for incorporating the benzo[d][1,3]dioxole moiety?
Benzo[d][1,3]dioxole derivatives exhibit enhanced metabolic stability and bioavailability due to:
- Electron-rich aromatic system : Facilitates π-π stacking with target proteins (e.g., kinase ATP-binding sites).
- Steric protection : The dioxole ring shields the carboxamide group from enzymatic hydrolysis, prolonging half-life .
Advanced: How can computational modeling guide the design of analogs with improved selectivity?
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with azepane’s carbonyl group).
- ADMET prediction : Tools like SwissADME predict logP (optimal ~2.5–3.5) and blood-brain barrier permeability.
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., replacing thioether with sulfone) .
Basic: What are common challenges in scaling up synthesis, and how can they be addressed?
- Exothermic reactions : Use jacketed reactors with temperature control during cyclization.
- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water mixtures) for large batches .
- Byproduct management : Monitor sulfur precipitation and optimize filtration protocols to prevent clogging .
Advanced: What strategies validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Detect compound-induced protein stabilization.
- Silencing/overexpression : CRISPR knockdown of putative targets (e.g., HDACs) to assess activity loss.
- Pull-down assays : Biotinylated probes coupled with streptavidin beads to isolate bound proteins for MS identification .
Basic: How does the thioether linkage influence the compound’s physicochemical properties?
- Lipophilicity : The thioether (C-S-C) increases logP compared to ethers, enhancing membrane permeability.
- Metabolic stability : Sulfur’s resistance to oxidation prolongs half-life relative to oxygen analogs.
- Conformational flexibility : The C-S bond’s rotational freedom allows optimal positioning of the azepane and thiadiazole groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
